molecular formula C18H24N2O2 B12900687 N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide CAS No. 82559-04-4

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

Cat. No.: B12900687
CAS No.: 82559-04-4
M. Wt: 300.4 g/mol
InChI Key: BHUXPHFHXIFOSB-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to an oxazole ring and a diethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced through alkylation reactions, while the diethylbenzamide moiety is attached via amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce modified amides.

Scientific Research Applications

Chemistry: In chemistry, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs with potential biological activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets. The oxazole ring and tert-butyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
  • N-(3-tert-Butyl-1,2-oxazol-5-yl)-3-morpholin-4-ylsulfonylbenzamide

Comparison: Compared to similar compounds, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

CAS No.

82559-04-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

InChI

InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21)

InChI Key

BHUXPHFHXIFOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C

Origin of Product

United States

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